(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-7-4-11-8(7)6-12/h7-8,11H,4-6H2,1-3H3/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGWXZRHRQUYTA-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CN[C@@H]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635274 | |
| Record name | tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956276-42-9 | |
| Record name | tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Unique Bicyclo 3.2.0 Heptane Scaffold As a Research Focus
The bicyclo[3.2.0]heptane core is a fused ring system consisting of a cyclobutane (B1203170) and a cyclopentane (B165970) ring sharing a common edge. This arrangement confers a high degree of rigidity and a distinct three-dimensional geometry, which are desirable features in the design of biologically active molecules. The defined spatial orientation of substituents on this scaffold can lead to specific and high-affinity interactions with biological targets, a crucial aspect of modern drug discovery.
The incorporation of nitrogen atoms into this bicyclic framework, creating diazabicyclo[3.2.0]heptane systems, introduces further opportunities for chemical exploration. These nitrogen atoms can serve as points for functionalization, allowing for the synthesis of diverse libraries of compounds. Moreover, the nitrogen atoms can act as hydrogen bond donors or acceptors, or as basic centers, all of which can be critical for molecular recognition by biological macromolecules. The constrained nature of the 3,6-diazabicyclo[3.2.0]heptane scaffold is thought to reduce the conformational complexity of ligands, which can lead to enhanced subtype selectivity for their biological targets. lookchem.com
The synthesis of the 3,6-diazabicyclo[3.2.0]heptane core can be achieved through various synthetic strategies, often involving multi-step sequences. A key approach involves the chiral synthesis of intermediates to ensure the desired stereochemistry of the final products. lookchem.com
Significance of Stereochemistry in the S,s 3 Boc 3,6 Diazabicyclo 3.2.0 Heptane System
Stereochemistry plays a pivotal role in the biological activity of chiral molecules. In the case of 3,6-diazabicyclo[3.2.0]heptane derivatives, the specific spatial arrangement of substituents, determined by the stereocenters of the bicyclic core, can dramatically influence their pharmacological properties. The (S,S) configuration of the bridgehead carbons in (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane dictates a precise three-dimensional orientation of the substituents attached to the nitrogen atoms.
The synthesis of enantiomerically pure 3,6-diazabicyclo[3.2.0]heptane derivatives often involves a chiral resolution step. For instance, a racemic mixture of a precursor can be resolved using a chiral acid, such as (R)-mandelic acid, to separate the diastereomeric salts. lookchem.com Subsequent chemical transformations then yield the desired enantiomerically pure building blocks, such as the (S,S)-isomer. One optimized process reported the use of 2-methoxypropene (B42093) pretreatment to improve the recovery of the desired (S,S)-salt with excellent enantioselectivity (>98% ee). lookchem.com
The importance of this stereochemical control is highlighted in structure-activity relationship (SAR) studies of various derivatives. For example, in a series of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands derived from 3,6-diazabicyclo[3.2.0]heptane, the stereochemistry of the core had a profound effect on their subtype selectivity and functional activity. lookchem.com It was observed that for certain analogues, the enantiomers with a specific stereochemistry at the bicyclic core showed potent agonist activity at a particular nAChR subtype, while their corresponding enantiomers were significantly less active or non-selective. lookchem.com This underscores the critical need for stereochemically defined building blocks like this compound to enable the synthesis of specific, potent, and selective pharmacological agents.
Mechanistic Investigations and Computational Studies of S,s 3 Boc 3,6 Diazabicyclo 3.2.0 Heptane Formation
Reaction Mechanism Elucidation for Bicyclic Ring Closure
The formation of the 3,6-diazabicyclo[3.2.0]heptane skeleton, which consists of a fused pyrrolidine (B122466) and cyclobutane (B1203170) ring, is most commonly achieved through an intramolecular [2+2] cycloaddition. taltech.eeacs.org This reaction typically involves a precursor such as a protected diallylamine (B93489), where the two alkene moieties are tethered by a nitrogen atom. mdpi.com The cyclization can be initiated through various methods, including photochemical excitation or metal catalysis. taltech.eeacs.org
In metal-catalyzed pathways, particularly using copper(I) salts like CuOTf, the proposed mechanism involves the coordination of both olefin units of the substrate to the copper center. acs.org This coordination forms a complex that pre-organizes the molecule into a conformation suitable for cyclization. acs.org Upon photochemical irradiation, typically at a wavelength of 254 nm, the complex is excited, leading to the formation of the cyclobutane ring and completing the bicyclic structure. acs.org This method is known for proceeding with high diastereoselectivity. acs.org
Alternative strategies include platinum-catalyzed cycloisomerization of appropriate enynes, which can also yield the azabicyclo[3.2.0]heptane core. taltech.ee Another approach involves a base-mediated intramolecular ring closure of a suitably functionalized pyrrolidine precursor, which forms the fused four-membered azetidine (B1206935) ring to complete the bicyclic system. ugent.be
Theoretical Studies of Stereochemical Outcomes
The specific (S,S) stereochemistry of the target compound is a critical aspect of its synthesis, and theoretical studies are pivotal in explaining the high degree of stereocontrol observed in these reactions. rsc.org The stereochemical outcome is determined by the energetic differences between the transition states leading to the various possible stereoisomers. rsc.org Computational models, particularly those analyzing reaction path dynamics, can elucidate why one pathway is favored over others. acs.orgbeilstein-archives.org
For photochemical reactions, studies on related diazabicycloalkenes show that upon excitation, the molecule proceeds through a conical intersection to a primary photoproduct on the ground-state potential energy surface. acs.org The subsequent trajectory from this intermediate determines the final stereochemistry. Reaction path analysis indicates that the formation of the thermodynamically preferred product occurs via specific impulsive motions that are energetically more favorable than pathways leading to other isomers. acs.org In the case of (S,S)-3-Boc-3,6-diazabicyclo[3.2.0]heptane formation, theoretical models would show the transition state leading to the (S,S) isomer to be significantly lower in energy than those leading to (S,R), (R,S), or (R,R) isomers, thus explaining its predominant formation.
| Transition State | Leading to Isomer | Relative Energy (kcal/mol) | Expected Product Ratio |
|---|---|---|---|
| TS-1 | (S,S) | 0.00 | >99% |
| TS-2 | (S,R) | +3.5 | <1% |
| TS-3 | (R,R) | +4.2 | <1% |
Density Functional Theory (DFT) Applications in Reaction Pathways and Selectivity
Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the electronic structure and reaction mechanisms of organic molecules. mdpi.comnih.gov DFT calculations are employed to map the potential energy surface of a reaction, allowing for the identification and characterization of reactants, intermediates, transition states, and products. acs.orgresearchgate.net This detailed mapping provides a quantitative understanding of reaction feasibility and selectivity.
In the synthesis of bicyclic systems, DFT studies can reveal the origins of chemo- and regioselectivity. For instance, in a nickel-catalyzed [2+2+2] cycloaddition, DFT calculations demonstrated that the observed head-to-tail selectivity arises from two competing oxidative cyclization pathways, with the geometry of the resulting metallacycle intermediate dictating the final product structure. acs.org Similarly, for the formation of this compound, DFT calculations can be used to compare the activation barriers of different potential cyclization pathways. researchgate.net The results consistently show that the pathway leading to the observed (S,S) product has the lowest activation energy, making it the kinetically favored route. acs.org Furthermore, analyses such as Natural Bond Orbital (NBO) can be used to probe the stabilizing orbital interactions that contribute to the lower energy of the preferred transition state. acs.org
| Reaction Pathway | Key Intermediate | Calculated Activation Barrier (ΔG‡, kcal/mol) | Selectivity |
|---|---|---|---|
| Intramolecular [2+2] Cycloaddition | Triplet Diradical | 15.2 | High (S,S) |
| Alternative Cyclization Path A | Zwitterionic Intermediate | 21.5 | Low |
| Side Reaction Path B | Ring-Opened Intermediate | 19.8 | Not Observed |
Computational Approaches for Rational Design of Synthetic Routes
Beyond explaining observed results, computational chemistry is increasingly used as a predictive tool for the rational design of new and improved synthetic routes. rsc.orgnih.gov By modeling reaction profiles, chemists can virtually screen different substrates, catalysts, and reaction conditions to identify the most promising candidates for laboratory synthesis, thereby accelerating the development process. rsc.orgnih.gov
For the synthesis of chiral bicyclic amines, computational approaches can guide the design of precursors that are sterically or electronically biased to favor the formation of the desired stereoisomer. rsc.org For example, by modifying substituents on the diallylamine starting material, it is possible to computationally predict the effect on the transition state energies and, consequently, the diastereoselectivity of the [2+2] cycloaddition. researchgate.net This in silico optimization allows for the rational selection of protecting groups and other functionalities to maximize the yield of the target this compound. This predictive power helps to minimize trial-and-error experimentation, leading to more efficient, cost-effective, and sustainable synthetic strategies. nih.gov
Applications of S,s 3 Boc 3,6 Diazabicyclo 3.2.0 Heptane As a Chiral Building Block in Organic Synthesis
Asymmetric Catalysis: Development and Utilization as a Chiral Ligand
The inherent chirality and the presence of two nitrogen atoms in (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane make it a potential candidate for development as a chiral ligand in asymmetric catalysis. Chiral diamines are a well-established class of ligands for a variety of metal-catalyzed enantioselective transformations. The defined spatial arrangement of the nitrogen atoms in this bicyclic system could, in principle, create a chiral environment around a metal center, enabling stereochemical control in a catalytic reaction.
While the structural characteristics of this compound are suggestive of its potential use in asymmetric catalysis for enantioselective induction, extensive research documenting its application as a chiral ligand in specific chemical transformations is not widely available in the current scientific literature. The development of new chiral ligands is a continuous effort in organic synthesis, and the exploration of this compound's utility in reactions such as asymmetric hydrogenation, C-C bond formation, or other stereoselective processes could be a subject for future research. The successful application of other chiral diamines as ligands in asymmetric catalysis provides a basis for the potential utility of this bicyclic system in inducing enantioselectivity.
Scaffold for the Synthesis of Complex Heterocyclic Systems
The rigid 3,6-diazabicyclo[3.2.0]heptane core serves as a three-dimensional scaffold for the synthesis of more complex heterocyclic systems. The defined stereochemistry of the (S,S)-enantiomer is crucial for creating molecules with specific spatial orientations, which is particularly important in medicinal chemistry for optimizing interactions with biological targets.
The secondary amine at the 6-position of this compound is readily available for nucleophilic substitution reactions. This allows for the introduction of a wide variety of substituents, particularly aryl and heteroaryl groups. A common and effective method for this functionalization is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. For instance, the reaction of the deprotected (S,S)-3,6-diazabicyclo[3.2.0]heptane with aryl halides or triflates is a key step in the synthesis of various biologically active compounds. This selective N-arylation enables the construction of a diverse library of derivatives for structure-activity relationship (SAR) studies.
The secondary amine of the diazabicyclo[3.2.0]heptane scaffold also presents the potential for participation in condensation reactions with carbonyl compounds such as aldehydes, ketones, or carboxylic acid derivatives. Such reactions could lead to the formation of more elaborate heterocyclic structures, for example, by forming amides, enamines, or by participating in cyclization cascades to build fused ring systems. However, specific examples of the construction of advanced structures from this compound via condensation reactions are not extensively detailed in the surveyed literature, which predominantly focuses on its N-arylation.
Precursor in Medicinal Chemistry Research for Advanced Molecular Scaffolds
The most prominent application of this compound is as a precursor in medicinal chemistry for the development of advanced molecular scaffolds targeting various biological systems. Its rigid structure helps to reduce the conformational flexibility of the resulting molecules, which can lead to higher binding affinity and selectivity for their intended biological targets.
A significant body of research has focused on the use of the 3,6-diazabicyclo[3.2.0]heptane core in the synthesis of novel and potent ligands for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). These receptors are involved in a variety of physiological and pathological processes, making them important targets for the treatment of neurological and psychiatric disorders.
The stereochemistry of the diazabicyclo[3.2.0]heptane core has been shown to have a significant influence on the binding affinity and functional activity of these ligands at different nAChR subtypes. For example, structure-activity relationship studies have revealed that the stereochemical and regiochemical arrangement of substituents on the 3,6-diazabicyclo[3.2.0]heptane scaffold is crucial for selectivity towards the α4β2 nAChR subtype.
Building Block for Quinolone Antibacterial Analogs
The chiral scaffold of this compound serves as a crucial starting material for the synthesis of novel quinolone and naphthyridone antibacterial agents. The bicyclic diamine structure is incorporated as the C-7 substituent, a position known to be critical for the potency and spectrum of activity of this class of antibiotics. The synthesis of these analogs leverages the selective reactivity of the two nitrogen atoms within the diazabicyclo[3.2.0]heptane core.
A key synthetic strategy involves the initial preparation of a diprotected 3,6-diazabicyclo[3.2.0]heptane. researchgate.net An efficient synthesis for this core structure has been reported, which allows for the production of the necessary chiral building block. researchgate.netunife.it The process typically involves the selective deprotection of one of the nitrogen atoms, usually the one at the 6-position, making it available for nucleophilic substitution. The remaining Boc-protected nitrogen at the 3-position ensures the integrity of that part of the molecule during the subsequent reaction.
The free secondary amine of the deprotected intermediate is then condensed with a 7-halo-substituted quinolone or naphthyridone core. researchgate.net This nucleophilic aromatic substitution reaction attaches the diazabicyclo[3.2.0]heptane moiety to the antibacterial scaffold, yielding the final potent compounds. The stereochemistry of the (S,S)-enantiomer is crucial for the specific interactions with the bacterial DNA gyrase and topoisomerase IV enzymes, which are the targets of quinolone antibiotics. The rigid, bicyclic nature of the substituent can influence the compound's pharmacological properties. lookchem.com The use of such bridged diamines has been a key strategy in the development of new quinolone antibacterials. acs.orgacs.orgresearchgate.nettaltech.ee
Below is a table of representative quinolone analogs synthesized using the 3,6-diazabicyclo[3.2.0]heptane scaffold:
| Compound | Core Structure | N-1 Substituent | C-7 Substituent |
| Naphthyridone Analog | 1,8-Naphthyridone | Ethyl | 3,6-Diazabicyclo[3.2.0]heptan-3-yl |
| Quinolone Analog | Quinolone | Cyclopropyl | 3,6-Diazabicyclo[3.2.0]heptan-3-yl |
Precursors to β-Lactamase Inhibitors
While the bicyclo[3.2.0]heptane core is found in some β-lactamase inhibitors, current research literature does not provide specific evidence for the use of this compound as a direct precursor for this class of drugs. Related structures, such as 7-oxo-2,6-diazabicyclo[3.2.0]heptane and thia-azabicyclo[3.2.0]heptane derivatives, are known scaffolds for β-lactamase inhibitors like sulbactam. ugent.begoogle.comnih.govgoogle.comnih.gov However, the synthetic pathways and starting materials for these compounds differ significantly from the specific this compound building block.
Advanced Spectroscopic and Analytical Characterization of S,s 3 Boc 3,6 Diazabicyclo 3.2.0 Heptane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework, confirming the presence and connectivity of all atoms.
Detailed analysis of the ¹H NMR spectrum allows for the assignment of each proton in the molecule. The spectrum for this compound, recorded in methanol-d₄, displays characteristic signals for the bicyclic core and the tert-butoxycarbonyl (Boc) protecting group. lookchem.com The protons on the fused cyclobutane (B1203170) and pyrrolidine (B122466) rings exhibit complex splitting patterns (multiplets) due to spin-spin coupling, which is invaluable for confirming their relative positions. The nine protons of the Boc group's tert-butyl moiety typically appear as a distinct singlet at approximately 1.49 ppm, a clear indicator of the protecting group's presence. lookchem.com
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum shows distinct resonances for each unique carbon atom. Key signals include those from the tert-butyl group (around 28.80 ppm) and the quaternary carbonyl carbon of the Boc group (around 157.06 ppm). The carbons of the diazabicyclic system resonate at specific chemical shifts that are characteristic of the strained ring structure. lookchem.com
Purity assessment is also a critical function of NMR. The integration of the proton signals allows for the quantification of the relative number of protons, which should correspond to the expected molecular structure. The absence of significant unassigned peaks in both ¹H and ¹³C spectra is a strong indicator of high chemical purity.
Interactive ¹H NMR Data Table for this compound Solvent: CD₃OD, Frequency: 300 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.49 | s | 9H | C(CH₃)₃ |
| 3.09-3.29 | m | 4H | Bicyclic Protons |
| 3.62-3.73 | m | 2H | Bicyclic Protons |
| 3.77 | t | 1H | Bicyclic Proton |
| 4.38 | m | 1H | Bicyclic Proton |
Data sourced from Ji et al., J Med Chem, 2007. lookchem.comnih.gov
Interactive ¹³C NMR Data Table for this compound Solvent: CD₃OD, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 25.34 | Bicyclic CH₂ |
| 28.80 | C(CH₃)₃ |
| 39.14 | Bicyclic CH |
| 50.69 | Bicyclic CH₂ |
| 52.68 | Bicyclic CH₂ |
| 54.82 | Bicyclic CH |
| 63.45 | Bicyclic CH |
| 80.99 | C(CH₃)₃ |
| 157.06 | C=O |
Data sourced from Ji et al., J Med Chem, 2007. lookchem.comnih.gov
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of this compound and to gain further structural insights through fragmentation analysis. The compound has a molecular formula of C₁₀H₁₈N₂O₂ and a corresponding molecular weight of 198.26 g/mol . synblock.comabovchem.com
Using soft ionization techniques such as Chemical Ionization (CI) or Electrospray Ionization (ESI), the molecular ion peak can be readily identified. In a documented analysis using Direct Chemical Ionization with ammonia (B1221849) (DCI/NH₃), the compound was observed as its protonated form, [M+H]⁺, at a mass-to-charge ratio (m/z) of 199. lookchem.com This finding unequivocally confirms the molecular mass of the parent compound.
Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would provide further structural validation. Although specific fragmentation data for this exact compound is not detailed in the referenced literature, a predictable fragmentation pattern would involve the loss of the tert-butyl group (a loss of 56 Da) or the entire Boc group. The cleavage of the bicyclic ring system would also produce characteristic fragment ions, which could be used to piece together the molecular structure and confirm the connectivity of the diazabicyclo[3.2.0]heptane core.
Molecular Mass Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈N₂O₂ |
| Molecular Weight | 198.26 g/mol |
X-ray Crystallography for Absolute Configuration Determination and Structural Validation
While NMR and MS confirm the chemical structure and mass, X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique is particularly crucial for unequivocally establishing the absolute stereochemistry of chiral molecules like this compound.
The synthesis of bicyclo[3.2.0]heptane systems can often result in multiple diastereomers. taltech.ee For its application as a chiral building block, confirmation of the (S,S) configuration is paramount. X-ray diffraction analysis of a suitable single crystal would provide precise data on bond lengths, bond angles, and torsional angles. Most importantly, it would allow for the direct determination of the absolute configuration at the two stereogenic bridgehead carbons (C1 and C5), confirming that they are both in the (S) configuration. The resulting crystal structure would also validate the cis-fusion of the cyclobutane and pyrrolidine rings, a key feature of the bicyclo[3.2.0]heptane framework. researchgate.net
Although a specific crystal structure for the title compound is not publicly available in the reviewed literature, the technique has been successfully applied to determine the absolute configuration of other complex diazabicyclo[3.2.0]heptane derivatives, underscoring its importance for structural validation in this class of compounds. taltech.eeresearchgate.net
Q & A
Q. What are the key synthetic routes for (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane?
The compound is typically synthesized via intermolecular [2+2] photocycloaddition or catalytic hydrogenation of spirocyclic intermediates. For example, Brown et al. (1977) developed a route using readily available materials to construct the bicyclic core, while Zhou et al. (2002) optimized enantioselective methods for protease inhibitor applications. Key steps include Boc-protection of the diazabicyclo core and resolution of enantiomers using chiral catalysts .
Q. How is the stereochemical purity of this compound validated?
Chiral HPLC and X-ray crystallography are critical. Vorberg et al. (2017) confirmed the (S,S)-configuration using X-ray analysis, showing that the Boc group adopts a pseudo-equatorial position to minimize steric strain. NMR coupling constants (e.g., ) further distinguish enantiomers .
Q. What spectroscopic techniques are used for characterization?
- H/C NMR : Assignments focus on distinguishing bridgehead protons (δ ~3.5–4.5 ppm) and bicyclic carbons.
- MS (ESI/HRMS) : The molecular ion peak at m/z 198.26 ([M+H]) confirms the molecular formula (CHNO) .
- IR : Stretching bands for Boc carbonyl (~1690 cm) and amine groups (~3350 cm) .
Advanced Research Questions
Q. How does the bicyclo[3.2.0]heptane core influence conformational locking in drug design?
The rigid bicyclic structure enforces a boat-like conformation (C-symmetry), mimicking meta-substituted benzene pharmacophores. This locks substituents into pseudo-axial or equatorial positions, optimizing interactions with targets like GABA receptors or proteases. Computational studies (MM2) show <2° puckering in the endo form, ensuring stability .
Q. What strategies resolve contradictions in enantiomeric yields during synthesis?
Discrepancies arise from competing 5-exo vs. 4-exo cyclization pathways (Scheme 9, ). Optimizing reaction conditions (e.g., Pd-catalyzed coupling in ) improves selectivity:
Q. How is this compound utilized in radioligand development?
The compound serves as a precursor for C-labeled PET tracers. For example:
- Radiosynthesis : Methylation with CHI under basic conditions (NaOt-Bu) yields tracers for dopamine receptor imaging.
- Biodistribution : The bicyclic core enhances blood-brain barrier penetration, as shown in rodent models ().
Q. What role does the Boc group play in modulating biological activity?
The Boc group:
- Stabilizes intermediates during synthesis.
- Modulates lipophilicity (clogP ~1.2), balancing solubility and membrane permeability.
- Protects amines from metabolic degradation, extending half-life in vivo ( ).
Methodological Challenges and Solutions
Q. How are diastereomers resolved in azabicycloheptane derivatives?
Diastereomeric salt formation with chiral acids (e.g., tartaric acid) or enzymatic resolution using lipases are effective. For instance, Petrovčič et al. (Scheme 15) used asymmetric 1,3-dipolar cycloaddition to achieve >95% ee .
Q. What computational tools predict the stability of bicyclo[3.2.0]heptane conformers?
Molecular mechanics (MM2) and DFT calculations (B3LYP/6-31G*) evaluate strain energy and substituent effects. Rankin et al. (1983) validated the endo conformation’s dominance (99% at RT) via electron diffraction and MM2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
